1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is an organic compound characterized by its complex structure and significant chemical properties. It features a benzene ring substituted with two bromine atoms, a difluoromethoxy group, and a trifluoromethylthio group. The molecular formula of this compound is C8H2Br2F2O2S, indicating the presence of multiple halogens and functional groups that contribute to its unique reactivity and stability.
The major products formed from these reactions depend on the specific reagents and conditions used, leading to various substituted benzene derivatives or biaryl compounds.
Research into the biological activity of 1,5-dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is limited but suggests potential interactions with biological systems. Compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets. Further studies are necessary to elucidate the specific biological effects and mechanisms of action for this compound.
Industrial production may utilize similar synthetic routes but on a larger scale, optimizing conditions for higher yields and cost-effectiveness.
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene has potential applications in various fields:
Several compounds share structural similarities with 1,5-dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene:
Compound Name | Unique Features |
---|---|
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | Contains a different positioning of substituents |
1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene | Lacks trifluoromethylthio group |
1,3-Dibromo-5-(trifluoromethoxy)benzene | Contains different bromination pattern |
1,5-Dibromo-2-difluoromethoxy-4-(trifluoromethylthio)benzene is unique due to the combination of difluoromethoxy and trifluoromethylthio groups on the benzene ring. This distinct arrangement imparts significant electron-withdrawing effects and steric hindrance, influencing its reactivity compared to similar compounds. The presence of multiple halogens also enhances its potential applications in various fields such as pharmaceuticals and material science.